molecular formula C7H10O7 B1200107 (R)-2-hydroxybutane-1,2,4-tricarboxylic acid CAS No. 13052-73-8

(R)-2-hydroxybutane-1,2,4-tricarboxylic acid

Cat. No.: B1200107
CAS No.: 13052-73-8
M. Wt: 206.15 g/mol
InChI Key: XKJVEVRQMLKSMO-SSDOTTSWSA-N
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Description

(R)-2-hydroxybutane-1,2,4-tricarboxylic acid is a straight-chain aliphatic carboxylic acid with the molecular formula C₇H₁₀O₇. This compound is notable for its structural complexity, featuring both hydroxyl and carboxyl functional groups. It is a derivative of adipic acid, which is widely used in the production of nylon and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through various methods, including microbial biosynthesis and chemical synthesis. Microbial biosynthesis involves the use of engineered microorganisms to convert renewable feedstocks into the desired product. This method is environmentally friendly and can be conducted under mild conditions without harsh chemicals .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic conversion of biomass-derived intermediates. Advances in catalytic routes have enabled the efficient production of carboxylic acids from renewable resources, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which are reactive under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(R)-2-hydroxybutane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-2-hydroxybutane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its biological activity. Studies have shown that it can modulate enzyme activity and affect metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

13052-73-8

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

IUPAC Name

(2R)-2-hydroxybutane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m1/s1

InChI Key

XKJVEVRQMLKSMO-SSDOTTSWSA-N

SMILES

C(CC(CC(=O)O)(C(=O)O)O)C(=O)O

Isomeric SMILES

C(C[C@@](CC(=O)O)(C(=O)O)O)C(=O)O

Canonical SMILES

C(CC(CC(=O)O)(C(=O)O)O)C(=O)O

Key on ui other cas no.

3562-74-1

physical_description

Solid

Synonyms

homocitrate
homocitric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
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(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
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(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
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Reactant of Route 6
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